3-Bromothieno[2,3-c]pyridine
Overview
Description
3-Bromothieno[2,3-c]pyridine is a heterocyclic compound that belongs to the class of thienopyridines. It is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring, with a bromine atom attached at the third position of the thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .
Mechanism of Action
Target of Action
The primary target of 3-Bromothieno[2,3-c]pyridine is the G protein-coupled receptor kinase 2 (GRK2) . GRK2 plays a crucial role in regulating the sensitivity of G-protein coupled receptors (GPCRs), which are involved in various physiological processes.
Mode of Action
This compound interacts with its target, GRK2, by mimicking ATP, the energy currency of the cell . The compound binds to the ATP-binding site of the kinase, inhibiting its activity . The ring nitrogen of the compound forms a hydrogen bond with a backbone amide NH-group of the kinase, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .
Biochemical Pathways
The inhibition of GRK2 by this compound affects the GPCR signaling pathway . By inhibiting GRK2, the compound prevents the phosphorylation and subsequent desensitization of GPCRs, thereby modulating the downstream effects of GPCR signaling .
Result of Action
The inhibition of GRK2 by this compound leads to enhanced GPCR signaling . This can have various molecular and cellular effects, depending on the specific GPCR involved. For instance, enhanced signaling through certain GPCRs can lead to increased cell proliferation or altered immune responses .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound could potentially interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been suggested that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it might exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromothieno[2,3-c]pyridine typically involves the bromination of thieno[2,3-c]pyridine. One common method includes the reaction of thieno[2,3-c]pyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired position .
Industrial Production Methods: For industrial-scale production, the process may involve the use of more efficient and scalable methods. One such method includes the use of hydrobromic acid and hydrogen peroxide to achieve bromination. This method is advantageous due to its simplicity, cost-effectiveness, and the use of readily available reagents .
Chemical Reactions Analysis
Types of Reactions: 3-Bromothieno[2,3-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium carbonate in an appropriate solvent like dimethylformamide.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Reactions: Products include various substituted thieno[2,3-c]pyridines with different functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydropyridine derivatives.
Scientific Research Applications
3-Bromothieno[2,3-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors, particularly kinase inhibitors, due to its ability to interact with biological targets.
Medicine: It has potential therapeutic applications, including the development of anti-cancer and anti-inflammatory agents.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Thieno[2,3-c]pyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Chlorothieno[2,3-c]pyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
3-Iodothieno[2,3-c]pyridine:
Uniqueness: 3-Bromothieno[2,3-c]pyridine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a versatile intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
3-bromothieno[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-6-4-10-7-3-9-2-1-5(6)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWCEXXHTNFGKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346425 | |
Record name | 3-Bromothieno[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28783-17-7 | |
Record name | 3-Bromothieno[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromothieno[2,3-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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